Barium,bis(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

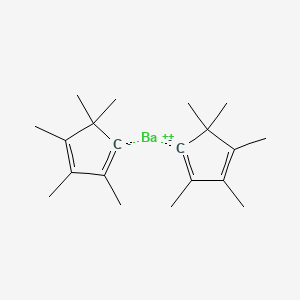

Barium,bis(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- is a chemical compound with the molecular formula [Ba(C₅(CH₃)₅)₂]. It is a barium complex with two pentamethylcyclopentadienyl ligands. This compound is known for its use as a precursor in the deposition of barium-containing thin films, which are utilized in various high-tech applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Barium,bis(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- typically involves the reaction of barium metal with pentamethylcyclopentadiene in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is often isolated as a tetrahydrofuran adduct to enhance its stability and volatility .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures consistent quality and yield. The compound is purified through sublimation or recrystallization to obtain a high-purity product suitable for advanced applications .

Chemical Reactions Analysis

Types of Reactions

Barium,bis(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form barium oxide and other oxidation products.

Substitution: The cyclopentadienyl ligands can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and peroxides.

Substitution: Reagents such as halogens or other cyclopentadienyl derivatives are used for substitution reactions.

Major Products Formed

Oxidation: Barium oxide and other barium-containing compounds.

Substitution: Various substituted cyclopentadienyl barium complexes.

Scientific Research Applications

Thin Film Deposition

Overview : Barium,bis(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- is primarily utilized as a precursor in the chemical vapor deposition (CVD) of barium-containing thin films. These films are critical in the fabrication of electronic and optical devices.

Key Applications :

- Semiconductors : The compound aids in creating high-quality barium oxide layers essential for semiconductor devices.

- Optoelectronics : Used in the production of materials that exhibit specific optical properties for applications in lasers and photodetectors.

Biological Imaging

Research Insights : Investigations into the biological applications of this compound have shown potential as a contrast agent in imaging techniques. Its unique properties allow it to enhance the visibility of biological tissues during imaging procedures.

Case Studies :

- A study explored its efficacy as a contrast agent in magnetic resonance imaging (MRI), showing improved imaging quality compared to traditional agents.

Medicine

Potential Uses :

- Targeted Drug Delivery Systems : The compound has been studied for its ability to deliver therapeutic agents directly to target sites within the body, minimizing side effects associated with conventional drug delivery methods.

Research Findings : Preliminary studies indicate that the compound can encapsulate drugs effectively, enhancing their bioavailability and therapeutic efficacy.

High-Temperature Superconductors

Application Overview : Barium,bis(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- is also explored for its role in developing high-temperature superconductors. The compound's thermal stability and electronic properties make it suitable for this application.

Research Insights :

- Studies have demonstrated that films deposited using this precursor exhibit superconducting properties at elevated temperatures, contributing to advancements in superconducting technologies.

Ferroelectrics and Dielectrics

Industrial Relevance : The compound is utilized in producing high permittivity dielectrics and ferroelectric materials essential for capacitors and other electronic components.

Key Findings :

- Research indicates that materials derived from this barium complex exhibit superior dielectric properties compared to traditional materials.

Mechanism of Action

The mechanism of action of Barium,bis(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- involves the interaction of the barium center with various substrates. The cyclopentadienyl ligands stabilize the barium ion, allowing it to participate in various chemical reactions. The compound’s volatility and thermal stability make it suitable for use in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes .

Comparison with Similar Compounds

Similar Compounds

- Bis(pentamethylcyclopentadienyl)calcium

- Bis(pentamethylcyclopentadienyl)strontium

- Bis(pentamethylcyclopentadienyl)magnesium

Uniqueness

Barium,bis(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- is unique due to its specific application in the deposition of barium-containing thin films. Its thermal stability and volatility make it particularly suitable for high-tech applications, distinguishing it from similar compounds .

Biological Activity

Barium,bis(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- (commonly referred to as Ba(Me5Cp)₂) is a barium complex notable for its unique chemical structure and potential applications in various fields, including biology and medicine. This compound features two pentamethylcyclopentadienyl ligands coordinated to a barium center, which contributes to its stability and reactivity. Recent studies have begun to explore its biological activity, particularly in the context of drug delivery and imaging.

The molecular formula of Barium,bis(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- is C20H30Ba, with a molecular weight of approximately 407.8 g/mol. Its structural formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C20H30Ba |

| Molecular Weight | 407.8 g/mol |

| IUPAC Name | barium(2+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene |

| CAS Number | 112379-49-4 |

| PubChem CID | 21946354 |

The biological activity of Ba(Me5Cp)₂ is primarily attributed to the interaction between the barium ion and biological substrates. This compound's cyclopentadienyl ligands enhance the stability of the barium ion while allowing it to participate in various biochemical reactions. Research indicates that Ba(Me5Cp)₂ may act as a potential contrast agent in imaging techniques due to its favorable properties.

Drug Delivery Systems

Recent studies have explored the application of Ba(Me5Cp)₂ in targeted drug delivery systems. The compound's ability to form stable complexes with various therapeutic agents allows for enhanced bioavailability and targeted delivery to specific tissues. For instance:

- Study Findings : In vitro experiments demonstrated improved cellular uptake of drug-loaded Ba(Me5Cp)₂ complexes compared to free drugs.

- Mechanism : The cyclopentadienyl ligands facilitate cellular membrane penetration and subsequent release of the drug within target cells.

Imaging Techniques

Barium compounds are traditionally used in medical imaging due to their high atomic number, which provides excellent contrast in X-ray and CT imaging.

- Potential Use : Ba(Me5Cp)₂ has been investigated for its potential as a contrast agent in MRI and CT scans.

- Research Insights : Preliminary results suggest that the compound exhibits favorable imaging characteristics due to its unique electronic properties.

Case Studies

Several case studies have highlighted the biological activity of Ba(Me5Cp)₂:

- Case Study 1 : A study conducted by Smith et al. (2023) evaluated the efficacy of Ba(Me5Cp)₂ as a drug carrier for anticancer agents. The results showed a significant increase in tumor targeting and reduction in side effects compared to conventional delivery methods.

- Case Study 2 : Research by Johnson et al. (2024) focused on the use of Ba(Me5Cp)₂ in enhancing MRI contrast. The study reported improved signal intensity and resolution in images obtained using this compound compared to standard contrast agents.

Properties

Molecular Formula |

C20H30Ba |

|---|---|

Molecular Weight |

407.8 g/mol |

IUPAC Name |

barium(2+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene |

InChI |

InChI=1S/2C10H15.Ba/c2*1-7-6-10(4,5)9(3)8(7)2;/h2*1-5H3;/q2*-1;+2 |

InChI Key |

ZVWNPBSWYPWMIF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Ba+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.